diethyl (2-oxocyclohexyl)phosphonate
Overview
Description
diethyl (2-oxocyclohexyl)phosphonate is a chemical compound with the molecular formula C10H19O4P and a molecular weight of 234.23 g/mol. This compound is known for its applications in various fields, including scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds such as diethyl phosphonate have been found to interact with enzymes like diacylglycerol acyltransferase/mycolyltransferase ag85c and cholinesterase .
Mode of Action
It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .
Biochemical Pathways
It is known that phosphonates, in general, can affect a variety of biochemical pathways due to their ability to mimic phosphates and carboxylates of biological molecules .
Result of Action
Phosphonates, in general, are known to inhibit metabolic enzymes, which can lead to a variety of cellular effects .
Preparation Methods
The synthesis of phosphonic acid, (2-oxocyclohexyl)-, diethyl ester can be achieved through several synthetic routes. One common method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions typically include the use of a solvent such as toluene or xylene and heating the reaction mixture to reflux . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the product .
Chemical Reactions Analysis
diethyl (2-oxocyclohexyl)phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonates .
Scientific Research Applications
diethyl (2-oxocyclohexyl)phosphonate has numerous scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organophosphorus compounds . In biology, it serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and pharmaceuticals . In medicine, it is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities . Additionally, in industry, it is utilized in the production of flame retardants, plasticizers, and corrosion inhibitors .
Comparison with Similar Compounds
diethyl (2-oxocyclohexyl)phosphonate can be compared with other similar compounds, such as phosphoric acid esters and phosphinic acid derivatives . While all these compounds contain phosphorus, they differ in their chemical structures and properties. For instance, phosphoric acid esters have a P=O bond, whereas phosphinic acid derivatives have a P-H bond . The unique structure of phosphonic acid, (2-oxocyclohexyl)-, diethyl ester, with its oxocyclohexyl group, imparts distinct reactivity and applications compared to its analogs .
Similar Compounds
- Phosphoric acid, diethyl ester
- Phosphinic acid, diethyl ester
- Phosphonic acid, dimethyl ester
Properties
IUPAC Name |
2-diethoxyphosphorylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O4P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPPKUNUSIZGQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1CCCCC1=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454340 | |
Record name | Phosphonic acid, (2-oxocyclohexyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-41-7 | |
Record name | Phosphonic acid, (2-oxocyclohexyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl (2-oxocyclohexyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.